4-Hydroxymethyl-Isoxazole
Overview
Description
4-Hydroxymethyl-Isoxazole is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoglycemic, Immunosuppressive, Anti-inflammatory, and Antibacterial Agents : A one-pot method synthesizes 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, showing potential as hypoglycemic, immunosuppressive, anti-inflammatory, and antibacterial agents. These compounds are synthesized with high yields in water at room temperature, indicating an efficient process (Qing Liu & R. Wu, 2011).
Antibacterial and Antifungal Activity : Isoxazole derivatives like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes have shown promising antibacterial and antifungal activities against various bacteria and fungi (Anita R. Banpurkar et al., 2018).
Tautomerism and Acid Strength : Studies show that isoxazol-5-ones exhibit tautomerism in solutions, with some derivatives like 3-phenyl- and 4-bromo-3-phenyl-isoxazol-5-ones showing mixed CH and NH forms. These compounds are also comparable in acid strength to carboxylic acids (A. Boulton & A. Katritzky, 1961).
Anticancer and Electrochemical Properties : A green synthesis method for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been developed, yielding eco-friendly, efficient, and cost-effective isoxazole derivatives. These have potential anticancer and electrochemical properties (Krishnappa B Badiger et al., 2022).
Larvicidal Activity : Continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using organic photoredox catalysis has been investigated. The synthesized compounds show potential larvicidal activity on immature Aedes aegypti (Ana Beatriz S. Sampaio et al., 2023).
Diverse Applications in Medicinal Chemistry, Agriculture, and Organic Materials : Isoxazole derivatives are noted for their diverse applications in fields like medicinal chemistry, agriculture, and organic materials, attracting intensive research focus since 2012 (D. Duc & V. C. Dung, 2021).
Analgesic Activities : Novel substituted isoxazole derivatives exhibit anti-bacterial, antifungal, and analgesic activities, with compounds containing nitro groups showing high activity (Sudheendra & A. Moid, 2012).
Synthetic Applicability in Organic Chemistry : The non-decarboxylative ruthenium-catalyzed reaction to generate pyrazole- and isoxazole-4-carboxylic acids from 4-alkylidene-isoxazol-5-ones demonstrates significant synthetic applicability (Camilla Loro et al., 2022).
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The specific mode of action would depend on the nature of the target and the specific substituents on the isoxazole ring.
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, cell proliferation, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response .
Result of Action
Based on the known biological activities of isoxazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of cell proliferation (in the case of cancer cells), inhibition of microbial growth or viral replication, modulation of neuronal signaling, alteration of mood, and suppression of immune response .
Safety and Hazards
Properties
IUPAC Name |
1,2-oxazol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAURUEOIQGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512620 | |
Record name | (1,2-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102790-36-3 | |
Record name | (1,2-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2-oxazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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